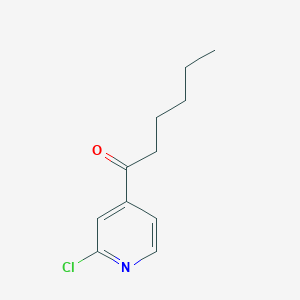

2-Chloro-4-hexanoylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Ligand Synthesis and Reactions : Research by Jankowiak et al. (2008) explored the reactions of 2-chloro-4-fluoropyridine and 2-chloro-4-nitropyridine derivatives, leading to the efficient synthesis of 2-chloro-4-heptyloxypyridine-N-oxide and other related compounds (Jankowiak, Jakowiecki, & Kaszyński, 2008).

Materials Science and Catalysis

- Photocatalytic Applications : Du et al. (2008) investigated platinum(II) bi- and terpyridyl chloro complexes, including derivatives of 2-chloro-4-nitropyridine, for their role in photocatalytic hydrogen production from water (Du, Schneider, Li, Zhao, Patel, Castellano, & Eisenberg, 2008).

- Water Oxidation Catalysis : Research by Kaveevivitchai et al. (2012) on mononuclear Ru(II) complexes, which may include derivatives of 2-chloro-4-nitropyridine, showed potential as catalysts for water oxidation (Kaveevivitchai, Zong, Tseng, Chitta, & Thummel, 2012).

Anticancer Research and Medicinal Chemistry

- Cancer Cell Studies : Fuster et al. (2022) explored ruthenium (II) complexes, potentially including 2-chloro-4-nitropyridine derivatives, for their cytotoxicity against cervical cancer HeLa cells (Fuster, Moulefera, Montalbán, Pérez, Víllora, & García, 2022).

Computational and Theoretical Chemistry

- Molecular Structure and Properties Analysis : A study by Velraj, Soundharam, and Sridevi (2015) on 2-chloro-4-nitropyridine derivatives analyzed their molecular structures, electronic properties, and reactivity using theoretical approaches (Velraj, Soundharam, & Sridevi, 2015).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as quinazoline-based pyrimidodiazepines, have been synthesized for anticancer activity . These compounds target cancer cells and are selected for testing their anticancer activity against different panels of human tumors .

Mode of Action

Related compounds have been shown to interact with dna and receptors such as egfr and vegfr-2 . The interaction with these targets can lead to changes in the cell, such as inhibiting cell proliferation or inducing cell death .

Biochemical Pathways

Related compounds have been shown to affect pathways related to cell proliferation and survival . The downstream effects of these pathway alterations can include reduced tumor growth and increased cell death .

Result of Action

Related compounds have been shown to have antiproliferative activity against various cancer cell lines . This suggests that 2-Chloro-4-hexanoylpyridine may also have potential anticancer effects.

Propiedades

IUPAC Name |

1-(2-chloropyridin-4-yl)hexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-4-5-10(14)9-6-7-13-11(12)8-9/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHBCWGWQRWHGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

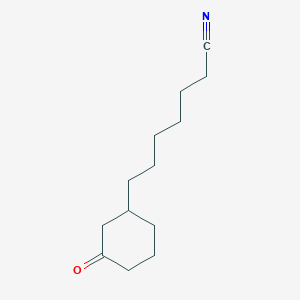

Canonical SMILES |

CCCCCC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642135 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-68-4 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)